molecular formula C14H20F3NO B13408781 N-(2-Ethoxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine CAS No. 74051-18-6

N-(2-Ethoxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine

Cat. No.: B13408781
CAS No.: 74051-18-6
M. Wt: 275.31 g/mol
InChI Key: COMMVUADGSWDNR-UHFFFAOYSA-N
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Description

N-(2-ethoxyethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, along with an ethoxyethyl group and a propan-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of secondary amines using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(2-ethoxyethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-ethoxyethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine exerts its effects involves its interaction with molecular targets through its trifluoromethyl and amine groups. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry for drug design and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(2-ethoxyethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

74051-18-6

Molecular Formula

C14H20F3NO

Molecular Weight

275.31 g/mol

IUPAC Name

N-(2-ethoxyethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C14H20F3NO/c1-3-19-8-7-18-11(2)9-12-5-4-6-13(10-12)14(15,16)17/h4-6,10-11,18H,3,7-9H2,1-2H3

InChI Key

COMMVUADGSWDNR-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC(C)CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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